molecular formula C15H13F2NO2 B6375015 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol CAS No. 1261895-65-1

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol

Cat. No.: B6375015
CAS No.: 1261895-65-1
M. Wt: 277.27 g/mol
InChI Key: ORULMRFUXJWXPW-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethylcarbamoyl group and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-3-fluorophenol with ethyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group in the ethylcarbamoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenols with different functional groups.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the ethylcarbamoyl group can interact with enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Ethylcarbamoyl)-3-fluorophenylboronic acid
  • 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid

Comparison

Compared to similar compounds, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol is unique due to the presence of two fluorine atoms on the phenyl ring. This structural feature enhances its chemical stability and biological activity. Additionally, the position of the ethylcarbamoyl group influences the compound’s reactivity and interaction with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(2-fluoro-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-2-18-15(20)12-5-3-9(7-13(12)16)11-6-4-10(19)8-14(11)17/h3-8,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORULMRFUXJWXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684536
Record name N-Ethyl-2',3-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-65-1
Record name N-Ethyl-2',3-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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